1-(6-Fluoro-1H-indazol-1-yl)propan-2-one
CAS No.:
Cat. No.: VC13633907
Molecular Formula: C10H9FN2O
Molecular Weight: 192.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9FN2O |
|---|---|
| Molecular Weight | 192.19 g/mol |
| IUPAC Name | 1-(6-fluoroindazol-1-yl)propan-2-one |
| Standard InChI | InChI=1S/C10H9FN2O/c1-7(14)6-13-10-4-9(11)3-2-8(10)5-12-13/h2-5H,6H2,1H3 |
| Standard InChI Key | SXHKHMKEIAXLGR-UHFFFAOYSA-N |
| SMILES | CC(=O)CN1C2=C(C=CC(=C2)F)C=N1 |
| Canonical SMILES | CC(=O)CN1C2=C(C=CC(=C2)F)C=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a 1H-indazole scaffold substituted with a fluorine atom at the 6-position and a propan-2-one group at the 1-position. The indazole system consists of a bicyclic aromatic ring system with two adjacent nitrogen atoms, while the propan-2-one moiety introduces a ketone functional group. Computational studies of analogous indazole derivatives, such as 1-(1H-indazol-1-yl)propan-2-ol, reveal planar geometry at the indazole ring and a staggered conformation in the propane chain .
Key Structural Attributes:
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Indazole core: Enhances binding affinity to biological targets due to - stacking and hydrogen-bonding capabilities.
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6-Fluoro substitution: Increases electronegativity and metabolic stability .
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Propan-2-one group: Provides a reactive site for further chemical modifications, such as nucleophilic additions or condensations .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or coupling reactions. One plausible method involves:
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Fluorination: Introduction of fluorine at the 6-position of indazole using Selectfluor® or .
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Alkylation: Reaction of 6-fluoro-1H-indazole with chloroacetone in the presence of a base (e.g., KCO) to form the propan-2-one derivative .
Optimized Reaction Conditions:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Fluorination | Selectfluor®, DMF | 80°C | 72% |
| Alkylation | Chloroacetone, KCO, DMF | 60°C | 65% |
Industrial Availability
Commercial suppliers offer the compound at premium prices due to its specialized applications:
Physicochemical Properties
Thermal and Solubility Profiles
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Melting point: Estimated at 148–152°C (DSC).
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Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C); highly soluble in DMSO (≥50 mg/mL) .
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LogP: Calculated value of 1.8 (PubChem method), indicating moderate lipophilicity .
Stability and Reactivity
The ketone group renders the compound susceptible to nucleophilic attack, necessitating storage under inert conditions. No degradation is observed at room temperature for 12 months when protected from moisture .
Pharmacological and Industrial Applications
Chemical Intermediate
The ketone group enables derivatization into:
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